1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one

TEAD1 Inhibition Transcriptional Regulation Cancer Cell Proliferation

Researchers designing ligands for compact binding pockets need rigid, low-MW fragments with balanced lipophilicity. 1-(1-Methyl-1H-indazol-3-yl)pyrrolidin-2-one (CAS 1427460-76-1) meets this need with LogP 1.3, 1 rotatable bond, and MW 215.25 g/mol. • Validated TEAD1 inhibitor hit (IC50 100 nM) for Hippo pathway SAR studies • Pre-organized 3D fragment core for fragment-based drug discovery • Available at 97% purity; ships under ambient conditions

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
CAS No. 1427460-76-1
Cat. No. B1404791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one
CAS1427460-76-1
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=N1)N3CCCC3=O
InChIInChI=1S/C12H13N3O/c1-14-10-6-3-2-5-9(10)12(13-14)15-8-4-7-11(15)16/h2-3,5-6H,4,7-8H2,1H3
InChIKeyCZPLPMFNJYBHSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide: 1-(1-Methyl-1H-indazol-3-yl)pyrrolidin-2-one


1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one (CAS 1427460-76-1) is a synthetic, small-molecule heterocycle that belongs to the indazole-pyrrolidinone class of compounds [1]. Characterized by a molecular weight of 215.25 g/mol and a topological polar surface area of 38.1 Ų, its structure uniquely fuses an N-methyl-indazole core with a pyrrolidin-2-one ring [1]. This compound is commercially available from multiple research suppliers with purities ranging from 90% to 97%, making it an accessible starting point for medicinal chemistry optimization . Unlike generic indazole building blocks, its pre-formed heterocyclic core and low rotatable bond count (1) confer a degree of rigidity and specificity that makes it a valuable intermediate for designing conformationally constrained ligands, particularly for targets with defined, compact binding pockets.

Compound Class Indazole-pyrrolidinone tool compound
Scaffold Attribute Conformational tool compound for compact binding pocket design
Sourcing Readiness Commercially available from multiple suppliers; purity context requires review

Why 1-(1-Methyl-1H-indazol-3-yl)pyrrolidin-2-one Is Irreplaceable


Simple substitution with generic indazole or pyrrolidinone analogs is scientifically inadvisable due to the specific, non-obvious impact of the 1-(1-methyl-1H-indazol-3-yl) substitution pattern on target engagement and molecular properties. While unsubstituted indazole or pyrrolidinone scaffolds exhibit vastly different activity profiles, the precise fusion of the N-methyl-indazole at the 3-position of the pyrrolidin-2-one ring is critical for inducing a conformational pre-organization that is hypothesized to be essential for binding to shallow protein pockets [1]. Physicochemical data reveals that the compound's computed LogP of 1.3 positions it within a narrow, desirable lipophilicity range for cell permeability, a property that would be dramatically altered by removing the indazole group or changing its substitution pattern, leading to loss of activity or unfavorable ADME characteristics [1][2]. Therefore, any analog lacking this precise core structure cannot be assumed to replicate its biological or physicochemical behavior without extensive experimental validation.

1
Core substitution pattern alters target fit
Generic indazole or pyrrolidinone scaffolds may lack the reported TEAD1 interaction context.
2
Reported lipophilicity range may not transfer
Analog substitution can shift LogP outside the reported 1.3 range, potentially affecting permeability profile.
3
Conformational pre-organization context may differ
Flexible-linker indazole analogs with more rotatable bonds may not reproduce the hypothesized binding constraint.

Evidence: 1-(1-Methyl-1H-indazol-3-yl)pyrrolidin-2-one for TEAD1 Drug Design


TEAD1 Inhibition in Cellular Assays

1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one demonstrates specific, measurable inhibitory activity against the TEAD1 transcription factor, unlike its individual, simpler precursor components. In a cellular luciferase reporter assay in human MCF7 cells, the compound exhibited an IC50 of 100 nM [1]. This is a significant functional gain compared to the constituent fragments 1-methyl-1H-indazole and pyrrolidin-2-one, which have no reported TEAD1 inhibitory activity at this level [2][3]. This finding confirms that the specific combination of the two fragments into the target scaffold is essential for the emergent biological function.

TEAD1 Cellular Assay
Cross-study comparable
IC50 = 100 nM
Reported gain-of-function TEAD1 inhibition context, not shared by precursor fragments
MCF7 luciferase reporter assay; requires target-specific validation
TEAD1 Inhibition Transcriptional Regulation Cancer Cell Proliferation

Optimal Lipophilicity Profile

The target compound exhibits a calculated partition coefficient (XLogP3) of 1.3, placing it in an optimal lipophilicity range distinct from many common substituted indazole or pyrrolidinone fragments [1]. This property is a strong predictor of superior ligand efficiency and reduced promiscuity compared to more lipophilic indazole derivatives, which often exhibit LogP values >2.0 and come with greater off-target and metabolic liability risks [2][3]. Its logP of 1.3 aligns well with the guidelines for lead-like chemical space, making it a superior starting point for oral drug development over lipophilic analogs.

Lipophilicity Profile
Class-level inference
XLogP3 = 1.3
Reported lipophilicity range, aligns with lead-like guidelines context
Computed property; empirical logD measurement may be needed
Lipophilic Efficiency (LipE) Drug-likeness Physicochemical Properties

Conformational Rigidity Advantage

The target compound features a single rotatable bond, significantly lower than many conformationally flexible indazole-pyrrolidine or indazole-piperidine analogs [1]. This reduced flexibility is a direct result of the direct linkage between the N-methyl-indazole and the pyrrolidin-2-one nitrogen, creating a rigid, Y-shaped scaffold. This property limits the entropic penalty upon target binding, potentially enhancing potency and selectivity for targets with pre-organized binding pockets like TEAD1 [2]. Flexible linkers, common in earlier generations of kinase inhibitors, often lead to a dramatic loss in affinity when constrained.

Rotatable Bond Count
Class-level inference
1 rotatable bond
Reported rigidity provides conformational restriction context for binding studies
Structural inference; binding kinetics confirmation recommended
Conformational Restriction Scaffold Rigidity Target Binding Efficiency

Applications: 1-(1-Methyl-1H-indazol-3-yl)pyrrolidin-2-one


TEAD1 Inhibitor Optimization

Given its demonstrated IC50 of 100 nM against TEAD1 in a cellular assay, this compound is the ideal starting point for medicinal chemistry programs focused on the Hippo signaling pathway [1]. It can be used as a validated hit for iterative structure-activity relationship (SAR) studies aimed at improving potency against TEAD1-4 isoforms and understanding the structural determinants of selectivity within the TEAD family, a validated target axis in multiple cancers [2].

Fragment-Based Lead Discovery

The compound's strategic advantage lies in its low molecular weight and uniquely rigid structure. It serves as an excellent, three-dimensional fragment for fragment-based drug discovery (FBDD). Its pre-organized shape and favorable physicochemical properties (LogP 1.3, 1 rotatable bond) make it a superior core scaffold for growing into potent and selective lead molecules with improved ligand efficiency metrics compared to more flexible alternatives [1].

Scaffold-Hopping Probe

Procure this compound for scaffold-hopping investigations where a chemotype with balanced lipophilicity and conformational rigidity is required to replace problematic or promiscuous structural moieties in existing leads. Its property profile can serve as a reference point for designing back-up series with improved ADME profiles, directly addressing the common pitfalls of high lipophilicity seen in many kinase inhibitor scaffolds [1][2].

Novel TEAD Inhibitor Chemotypes

This compound has been linked to the broader field of novel indazole compounds acting as TEAD inhibitors [1]. Its procurement supports intellectual property (IP) generation and validation studies, allowing researchers to explore a distinct chemical space claimed for treating cancer, as evidenced by recent patent activity in this area [2][3].

Application
Selection Property
Validation Focus
TEAD transcription factor studies
Reported TEAD1 inhibition context
Cellular target engagement and isoform selectivity
Fragment-based discovery
Reported conformational rigidity
Ligand efficiency metrics context
Scaffold-hopping investigations
Reported lipophilicity-range context
ADME-property benchmarking review
IP generation and validation studies
Patent-class chemotype reference
Patent-defined chemical space context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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